Z-O-tert-butyl-L-trans-4-hydroxyproline

Description

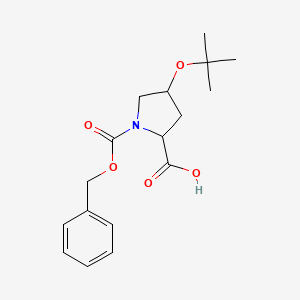

Z-O-tert-butyl-L-trans-4-hydroxyproline (chemical formula: C₁₇H₂₃NO₅, molecular weight: 321.37 g/mol) is a modified amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its structure features a benzyloxycarbonyl (Z) protective group at the amino terminus and a tert-butyl ether group at the hydroxyl position of the 4-hydroxyproline backbone (Figure 1). This dual protection enhances stability against enzymatic degradation and improves solubility in organic solvents, making it a preferred building block for solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-13-9-14(15(19)20)18(10-13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNIMOEFJORHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Hyp(Tbu)-OH typically involves the protection of the hydroxyproline’s hydroxyl group with a tert-butyl group. This is followed by the introduction of a benzyloxycarbonyl (Z) group to protect the amino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps.

Industrial Production Methods: Industrial production of Z-Hyp(Tbu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: Z-Hyp(Tbu)-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like trifluoroacetic acid for deprotection of the tert-butyl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction leads to the regeneration of the hydroxyl group.

Scientific Research Applications

Pharmaceutical Development

Neuropharmacology

Z-O-tert-butyl-L-trans-4-hydroxyproline plays a crucial role in the synthesis of drugs targeting neurological disorders. Its ability to modulate neurotransmitter activity makes it a valuable compound in developing treatments for conditions such as depression and anxiety disorders. Research indicates that derivatives of this compound can enhance drug efficacy by improving bioavailability and targeting specific receptors more effectively .

Cancer Research

The compound is also investigated for its potential in oncology. Studies have shown that analogs of this compound can inhibit tumor growth by interfering with cellular signaling pathways. This application is particularly relevant in designing small molecules that selectively target cancer cells, thereby minimizing side effects associated with traditional chemotherapy .

Peptide Synthesis

This compound serves as a versatile building block in peptide synthesis. It is utilized to introduce hydroxyl groups into peptides, which enhances their stability and bioactivity. This property is essential for creating therapeutic peptides that require prolonged action within biological systems .

Case Study: Enhanced Stability in Peptides

A study demonstrated that incorporating this compound into peptide sequences resulted in increased resistance to enzymatic degradation, thereby extending the peptides' half-life in circulation. This finding underscores the importance of this compound in developing peptide-based therapeutics .

Protein Engineering

In protein engineering, this compound is employed to introduce specific modifications that can enhance protein stability and functionality. By altering the structural conformation of proteins, researchers can improve their efficacy as therapeutic agents or as tools in biotechnology .

Applications in Biocatalysis

The compound has been used to engineer enzymes with improved catalytic properties. For instance, modifications using this compound have led to enzymes exhibiting higher turnover rates and better substrate specificity, making them suitable for industrial applications .

Research on Collagen

This compound is significant in studies related to collagen synthesis and stability. Collagen is crucial for maintaining skin elasticity and joint health; thus, this compound's role in enhancing collagen stability has implications for developing treatments for skin aging and joint disorders .

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into formulations aimed at improving skin hydration and elasticity. Its ability to stabilize collagen makes it an attractive ingredient in anti-aging products .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders and cancer | Modulates neurotransmitter activity |

| Peptide Synthesis | Building block for stable therapeutic peptides | Enhances bioavailability |

| Protein Engineering | Modifications to improve protein stability | Increased enzyme efficacy |

| Research on Collagen | Studies on collagen synthesis and stability | Potential treatments for skin/joint disorders |

| Cosmetic Formulations | Ingredients for skincare products | Improves skin hydration and elasticity |

Mechanism of Action

The mechanism of action of Z-Hyp(Tbu)-OH involves its incorporation into peptides and proteins, where it contributes to the stability and function of these molecules. The tert-butyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The benzyloxycarbonyl group protects the amino group, allowing for selective deprotection and functionalization.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Comparison

The following table compares Z-O-tert-butyl-L-trans-4-hydroxyproline with its structural analog, Acetyl-L-4-hydroxyproline :

Key Observations:

Protective Group Strategy: The Z group in this compound provides orthogonal protection for amine residues during SPPS, whereas the acetyl group in Acetyl-L-4-hydroxyproline offers simpler, non-orthogonal protection suited for short-term stability . The tert-butyl ether in the former enhances steric hindrance, reducing unintended side reactions during peptide elongation .

Molecular Weight and Solubility :

- The higher molecular weight of this compound (321.37 vs. 173.17 g/mol) correlates with its increased hydrophobicity, favoring use in organic-phase reactions. In contrast, Acetyl-L-4-hydroxyproline’s lower molecular weight and polar acetyl group improve aqueous compatibility .

Safety and Handling: Acetyl-L-4-hydroxyproline requires rigorous safety measures due to its irritant properties, including immediate flushing of eyes/skin upon exposure . No such warnings are documented for this compound, though standard lab precautions apply .

Research Findings and Industrial Relevance

- This compound is prioritized in commercial peptide production (e.g., angiotensin analogs) due to its scalability and adaptability to high-purity manufacturing .

- Acetyl-L-4-hydroxyproline remains niche in academic research, particularly in studies requiring cost-effective, short-term hydroxyl group protection .

Biological Activity

Z-O-tert-butyl-L-trans-4-hydroxyproline (Z-Hyp(Tbu)-OH) is a derivative of hydroxyproline, a non-essential amino acid that plays a significant role in collagen stability and function. This compound has garnered attention for its potential applications in various fields, including biochemistry, medicine, and material science. This article explores the biological activity of Z-Hyp(Tbu)-OH, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Z-Hyp(Tbu)-OH is characterized by its tert-butyl and benzyloxycarbonyl groups, which enhance its stability and protect functional groups during peptide synthesis. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the hydroxyl group, while the benzyloxycarbonyl group allows for selective deprotection, facilitating further functionalization of peptides.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 239.29 g/mol |

| Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

1. Collagen Stability and Function

Z-Hyp(Tbu)-OH is utilized in the synthesis of collagen mimetic peptides. These peptides are critical for studying collagen-related diseases due to their structural similarity to natural collagen. Research indicates that incorporating Z-Hyp(Tbu)-OH into peptides can significantly improve their stability and bioavailability, making them suitable candidates for therapeutic applications in regenerative medicine and tissue engineering.

2. Microbial Metabolism

Recent studies have highlighted the role of hydroxyproline metabolism in gut microbiota. Specifically, anaerobic bacteria can metabolize hydroxyproline to generate energy, influencing microbial community dynamics within the human gut. This metabolic pathway may play a crucial role in colonization resistance against pathogens like Clostridioides difficile . The presence of Z-Hyp(Tbu)-OH could potentially affect these microbial interactions due to its structural properties.

Study 1: Synthesis of Collagen Mimetic Peptides

A study demonstrated that Z-Hyp(Tbu)-OH was successfully incorporated into collagen mimetic peptides. The resulting peptides exhibited enhanced thermal stability compared to those lacking this modification. This finding underscores the potential of Z-Hyp(Tbu)-OH in developing biomaterials for medical applications.

Study 2: Hydroxyproline Metabolism in Gut Microbiota

Research exploring hydroxyproline metabolism revealed that gut bacteria utilize this amino acid as an electron acceptor during fermentation processes. The incorporation of Z-Hyp(Tbu)-OH into experimental setups allowed researchers to observe changes in microbial composition and function, suggesting its relevance in gut health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.